molecular formula C23H19ClN2O4 B2911195 N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide CAS No. 312917-84-3

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide

Cat. No.: B2911195
CAS No.: 312917-84-3
M. Wt: 422.87
InChI Key: OYWGYVDFICLTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a furan ring, a chlorophenyl group, and a phthalimide moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine.

    Attachment of the Butyl Chain: The phthalimide can be alkylated using a butyl halide under basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where the chlorophenyl group is introduced.

    Formation of the Furan-2-carboxamide: The final step involves the formation of the carboxamide linkage, possibly through an amide coupling reaction using a furan-2-carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow chemistry might be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: Halogen atoms on the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the nitro group would produce aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide exerts its effects would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various cellular responses. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Similar structure but with a benzamide instead of a furan-2-carboxamide.

    N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring.

Uniqueness

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWGYVDFICLTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.